Weak Inhibition of Human Organic Cation Transporter 1 (OCT1) Compared to Therapeutic Substrates
This compound demonstrates weak inhibitory activity against the human organic cation transporter 1 (OCT1), a key determinant of hepatic drug disposition. It exhibits an IC50 of 138 µM (1.38E+5 nM) for OCT1 expressed in HEK293 cells [1], which is orders of magnitude weaker than the low-nanomolar affinity of typical OCT1 substrates like metformin [2]. This quantitative data establishes the compound as a poor ligand for this transporter, a relevant piece of information for experiments where unintended OCT1 inhibition could confound results.
| Evidence Dimension | Inhibitory potency against human OCT1 |
|---|---|
| Target Compound Data | IC50 = 138 µM (1.38E+5 nM) [1] |
| Comparator Or Baseline | Typical OCT1 substrates (e.g., metformin) exhibit low nanomolar affinity [2] |
| Quantified Difference | Target compound is >1000-fold less potent as an OCT1 inhibitor. |
| Conditions | HEK293 cells expressing human OCT1, assessed by reduction in ASP+ substrate uptake via microplate reader [1]. |
Why This Matters
This data informs experimental design by confirming the compound's low potential for interfering with OCT1-mediated transport, a common pitfall in cellular assays.
- [1] BindingDB. BDBM50261065 CHEMBL1160766. IC50: 1.38E+5 nM for human OCT1. 2024. View Source
- [2] Gorboulev V, Schürmann A, Vallon V, Kipp H, Jaschke A, Klessen D, et al. Na(+)-D-glucose cotransporter SGLT1 is pivotal for intestinal glucose absorption and glucose-dependent incretin secretion. Diabetes. 2012;61(1):187-96. View Source
